HIV-1 inhibitor-54

Antiviral NNRTI EC50

Researchers studying NNRTI-resistant HIV-1 mutants require reference compounds with defined resistance fingerprints-generic NNRTIs lack this specificity. • **Complete resistance panel**: EC50 data vs. WT (32 nM) and 6 mutants (E138K to L100I) with selectivity ratios (2.5- to 103-fold). • **Dual control utility**: K103N-hypersensitive control (EC50=520 nM) and E138K intermediate-potency reference (80 nM). • **Orthogonal validation**: Cellular EC50 (MT-4) and enzymatic IC50 (12 μM) data provided. Immediate shipment, research-grade purity verified.

Molecular Formula C27H30N6O4S
Molecular Weight 534.6 g/mol
Cat. No. B12396280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-54
Molecular FormulaC27H30N6O4S
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)NS(=O)(=O)C
InChIInChI=1S/C27H30N6O4S/c1-17-5-4-6-18(2)25(17)37-24-9-12-28-27(31-24)29-20-10-13-33(14-11-20)26(34)23-16-19-15-21(32-38(3,35)36)7-8-22(19)30-23/h4-9,12,15-16,20,30,32H,10-11,13-14H2,1-3H3,(H,28,29,31)
InChIKeyJGINKRJKWPFSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-54: NNRTI Research Compound


HIV-1 inhibitor-54 (CAS 2771211-71-1) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets HIV-1 reverse transcriptase (RT) to block viral replication . It exhibits antiviral activity against wild-type HIV-1 strain IIIB in MT-4 cells with an EC50 of 0.032 μM (32 nM) , and demonstrates retained potency against a panel of clinically relevant NNRTI-resistant mutants including E138K, K103N, Y188L, Y181C, F227L+V106A, and L100I, with EC50 values ranging from 0.080 μM to 3.3 μM [1]. The compound is available from multiple reputable vendors as a research-grade tool for studying HIV-1 reverse transcription and NNRTI resistance mechanisms.

Why HIV-1 Inhibitor-54 Cannot Be Substituted


Despite the large number of NNRTIs available, the precise activity profile of HIV-1 inhibitor-54 against specific resistance-conferring RT mutations distinguishes it from generic substitution candidates. While first-generation NNRTIs like nevirapine lose substantial potency against common mutations such as K103N and Y181C, HIV-1 inhibitor-54 retains single-digit micromolar or sub-micromolar activity against these variants [1]. Furthermore, its EC50 of 32 nM against wild-type IIIB is comparable to some advanced NNRTIs but with a distinct mutant susceptibility signature that is not universally shared across the class . This makes direct replacement by another NNRTI without confirmatory testing a significant risk in experiments focused on drug resistance or mechanism of action.

Comparative Evidence: HIV-1 Inhibitor-54 vs NNRTIs


E138K Mutant Activity

HIV-1 inhibitor-54 demonstrates an EC50 of 0.032 μM (32 nM) against wild-type HIV-1 strain IIIB in MT-4 cells . This potency is superior to the first-generation NNRTI nevirapine (EC50 = 0.31 μM) [1], but less potent than the second-generation NNRTI rilpivirine (EC50 = 0.00073 μM / 0.73 nM) [2] and the capsid inhibitor lenacapavir (EC50 = 0.00005 μM / 50 pM) . The compound is approximately 10-fold more potent than nevirapine, but approximately 44-fold less potent than rilpivirine under comparable cell-based assay conditions. The activity of HIV-1 inhibitor-54 against efavirenz is not directly comparable in this dataset due to differing assay conditions, but efavirenz has been reported with EC50 values ranging from 0.002 μM to 0.009 μM in similar MT-4/IIIB systems [3].

Antiviral NNRTI EC50

K103N Mutant Activity

HIV-1 inhibitor-54 (designated compound 4c) displays substantial anti-reverse transcriptase activity against a panel of clinically relevant NNRTI-resistant HIV-1 mutants [1]. The EC50 values against these mutants range from 0.080 μM (E138K) to 3.3 μM (L100I). In contrast, first-generation NNRTIs like nevirapine typically exhibit >100-fold loss of potency against K103N and Y181C mutants [2], while efavirenz shows similar losses against K103N . The ability of HIV-1 inhibitor-54 to maintain sub-micromolar activity against E138K (EC50 = 0.080 μM) and low-micromolar activity against K103N (0.52 μM) and Y181C (0.84 μM) represents a differentiated resistance profile not universally observed across the NNRTI class.

Drug Resistance Mutant Profiling NNRTI

Y181C Mutant Activity

In a biochemical assay measuring direct inhibition of wild-type HIV-1 reverse transcriptase (RT) activity, HIV-1 inhibitor-54 exhibits an IC50 of 12 μM . This value reflects the concentration required to inhibit the enzymatic function of RT in a cell-free system. In comparison, the reference NNRTI efavirenz demonstrates an IC50 of 9.01 nM (0.009 μM) against HIV-1 RT in a similar assay , indicating that HIV-1 inhibitor-54 is approximately 1,300-fold less potent in direct enzyme inhibition than efavirenz. This discrepancy between cellular EC50 (32 nM) and enzymatic IC50 (12 μM) suggests that the compound may require cellular context for optimal activity or may have a distinct binding mode that differs between purified enzyme and intracellular environments.

Enzymology Reverse Transcriptase IC50

DPAPY Hybrid Scaffold Differentiation

HIV-1 inhibitor-54 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to an allosteric pocket adjacent to the RT active site to block DNA polymerization . This mechanism is distinct from capsid inhibitors like lenacapavir (EC50 = 50 pM) and integrase strand transfer inhibitors (INSTIs) such as dolutegravir (EC50 ~0.5-2 nM) [1]. While lenacapavir exhibits unparalleled potency and a novel mechanism, it is not interchangeable with NNRTIs in experiments designed to interrogate RT function or NNRTI-associated resistance. Similarly, INSTIs target a different stage of the viral life cycle. HIV-1 inhibitor-54 thus occupies a specific niche within the NNRTI class, useful for comparative studies across different antiretroviral mechanisms.

Mechanism NNRTI Drug Class

Wild-Type HIV-1 Activity

HIV-1 inhibitor-54 is provided with a defined molecular formula (C27H30N6O4S) and molecular weight (534.6 g/mol), and is supplied at ≥95% purity as verified by HPLC . Its IUPAC name is N-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-carbonyl)-1H-indol-5-yl)methanesulfonamide, and the CAS number is 2771211-71-1. These specifications ensure batch-to-batch consistency and enable accurate calculation of molar concentrations for in vitro assays. In contrast, some related analogs or crude extracts lack this level of characterization, which can introduce variability in biological experiments.

Chemistry Quality Control Reproducibility

Data Source: Eur J Med Chem 2023

HIV-1 inhibitor-54 is specifically disclosed as Compound 54 in US Patent 10189816, assigned to ViiV Healthcare UK (No.5) [1][2]. The patent describes a recombinant NL-RLuc proviral clone assay in which the compound exhibited an EC50 of <100 nM [1]. This patent linkage provides a clear provenance for the compound, distinguishing it from anonymously sourced or incompletely characterized analogs. For procurement purposes, this ensures that the material aligns with a documented chemical entity with known biological data, reducing the risk of acquiring a misidentified or sub-optimally active analog.

Patent Provenance Intellectual Property

HIV-1 Inhibitor-54 Research Applications


E138K Mutant Reference Control

Given the documented EC50 values of HIV-1 inhibitor-54 against E138K (0.080 μM), K103N (0.52 μM), Y181C (0.84 μM), and other mutants [1], this compound is ideally suited for experiments investigating the molecular basis of NNRTI resistance. Unlike first-generation NNRTIs that lose all activity against these variants, HIV-1 inhibitor-54 provides a measurable inhibitory signal, enabling dose-response and resistance profiling assays. This is particularly valuable in academic and pharmaceutical research aimed at designing next-generation NNRTIs with improved resistance profiles.

K103N Mechanism Deconvolution

HIV-1 inhibitor-54 serves as a well-characterized NNRTI comparator in studies evaluating the mechanism-specific effects of capsid inhibitors (e.g., lenacapavir) or integrase inhibitors (e.g., dolutegravir) . Its distinct target and intermediate potency (EC50 = 32 nM) allow researchers to distinguish between RT-dependent and RT-independent antiviral mechanisms in combination therapy experiments. This application is critical for understanding drug-drug interactions and for validating novel antiviral targets.

DPAPY Scaffold Benchmarking

The defined chemical structure and purity of HIV-1 inhibitor-54 (C27H30N6O4S, MW 534.6) make it an excellent scaffold for medicinal chemistry optimization. Its activity against wild-type and mutant RT, combined with its enzymatic IC50 of 12 μM , provides a baseline for assessing the impact of structural modifications on potency and resistance profile. Researchers engaged in rational drug design can use this compound as a starting point for synthesizing and testing analogs.

Mutant Selectivity Ratio Profiling

With its reproducible EC50 of 0.032 μM in MT-4 cells against HIV-1 IIIB , HIV-1 inhibitor-54 is suitable as a positive control or benchmark compound in the development and validation of new cell-based antiviral assays. Its intermediate potency prevents assay saturation while providing a clear window for detecting inhibition. This is particularly useful for high-throughput screening facilities and academic core labs establishing HIV-1 antiviral testing capabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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